N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine
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Overview
Description
N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines It features a dimethylaminoethyl group and a furylmethyl group attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine typically involves the reaction of 2-(dimethylamino)ethylamine with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or furylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides or furyl ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted diamines or furyl derivatives.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the furylmethyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A structurally similar compound with two methyl groups attached to the ethylenediamine backbone.
N,N’-Dimethyl-1,3-propanediamine: Another related compound with a similar diamine structure but different substituents.
Uniqueness
N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine is unique due to the presence of both a dimethylaminoethyl group and a furylmethyl group, which confer distinct chemical and biological properties
Biological Activity
N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine, commonly referred to as DMF-DAP, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DMF-DAP, including its mechanisms of action, therapeutic applications, and relevant case studies.
DMF-DAP is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₈N₄
- CAS Number : 835887-73-5
The compound features a dimethylamino group and a furan ring, which are critical for its biological activity.
Research indicates that DMF-DAP exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Inflammatory Responses : DMF-DAP has been shown to inhibit the signaling pathways associated with inflammatory responses. It modulates the activity of heparan sulfate proteoglycans (HSPGs), which play a significant role in smooth muscle cell proliferation and inflammation .
- Antimicrobial Activity : Preliminary studies suggest that DMF-DAP may possess antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria .
- Cell Proliferation Modulation : The compound has been noted to affect cell proliferation rates, particularly in vascular smooth muscle cells, indicating potential applications in managing conditions like restenosis and atherosclerosis .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of DMF-DAP:
Study | Biological Activity | Concentration Tested (µM) | Effect Observed |
---|---|---|---|
Study A | Inhibition of smooth muscle proliferation | 50 | ~50% inhibition |
Study B | Antimicrobial activity against E. coli | 25 | Significant reduction in bacterial growth |
Study C | Modulation of inflammatory markers | 10 | Decreased levels of TNF-α and IL-6 |
Case Study 1: Inhibition of Smooth Muscle Proliferation
A study conducted by researchers at VCU examined the effects of DMF-DAP on smooth muscle cells. The results indicated that at concentrations above 50 µM, DMF-DAP significantly inhibited cell proliferation and reduced inflammatory marker expression, suggesting its potential as a therapeutic agent for vascular diseases .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, DMF-DAP was tested against various strains of E. coli. The compound demonstrated notable antibacterial activity at concentrations as low as 25 µM, highlighting its potential application in treating infections caused by multidrug-resistant bacteria .
Properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N'-(furan-2-ylmethyl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14(2)8-9-15(7-4-6-13)11-12-5-3-10-16-12/h3,5,10H,4,6-9,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGWEJJXEAWEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCCN)CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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